molecular formula C14H26O3 B14395955 Methyl 3-oxotridecanoate CAS No. 87900-05-8

Methyl 3-oxotridecanoate

Cat. No.: B14395955
CAS No.: 87900-05-8
M. Wt: 242.35 g/mol
InChI Key: MGQBBYDQFRXTMY-UHFFFAOYSA-N
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Description

Methyl 3-oxotridecanoate: is an organic compound with the molecular formula C14H26O3. It is a methyl ester derivative of 3-oxotridecanoic acid. This compound is part of the broader class of esters, which are commonly used in various chemical and industrial applications due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxotridecanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxotridecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxotridecanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 3-oxotridecanoic acid.

    Reduction: 3-hydroxytridecanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxotridecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can serve as a substrate in enzymatic studies to understand ester hydrolysis.

    Medicine: Research into its potential as a prodrug or its role in drug delivery systems is ongoing.

    Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of methyl 3-oxotridecanoate involves its interaction with various molecular targets. In enzymatic reactions, it is hydrolyzed by esterases to produce 3-oxotridecanoic acid and methanol. The pathways involved include ester hydrolysis and subsequent metabolic processes that utilize the resulting products.

Comparison with Similar Compounds

  • Methyl 3-oxotetradecanoate
  • Methyl 3-oxododecanoate
  • Methyl 3-oxopentadecanoate

Comparison: Methyl 3-oxotridecanoate is unique due to its specific chain length and functional group positioning, which influence its reactivity and applications. Compared to shorter or longer chain analogs, it may exhibit different physical properties such as boiling point and solubility, making it suitable for specific industrial applications.

Properties

CAS No.

87900-05-8

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

methyl 3-oxotridecanoate

InChI

InChI=1S/C14H26O3/c1-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17-2/h3-12H2,1-2H3

InChI Key

MGQBBYDQFRXTMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CC(=O)OC

Origin of Product

United States

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